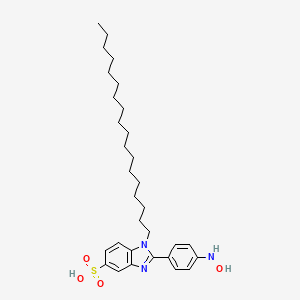
1H-Tetrazole, 1-cyclopentyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 1-cyclopentyl-5-methyl- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-Tetrazole, 1-cyclopentyl-5-methyl- can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with methyl isocyanide and sodium azide under controlled conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of 1H-Tetrazole, 1-cyclopentyl-5-methyl- often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as lanthanum nitrate hexahydrate may be used to improve reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole, 1-cyclopentyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while substitution reactions can produce various substituted tetrazoles .
Applications De Recherche Scientifique
1H-Tetrazole, 1-cyclopentyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 1-cyclopentyl-5-methyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole, 5-methyl-: Lacks the cyclopentyl group, making it less hydrophobic.
1H-Tetrazole, 1-phenyl-5-methyl-: Contains a phenyl group instead of a cyclopentyl group, altering its chemical properties.
Uniqueness
1H-Tetrazole, 1-cyclopentyl-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups enhances its lipophilicity and potential for receptor binding .
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
1-cyclopentyl-5-methyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-6-8-9-10-11(6)7-4-2-3-5-7/h7H,2-5H2,1H3 |
Clé InChI |
UYGQPFREYGUQGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=NN1C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



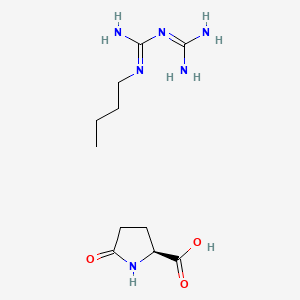
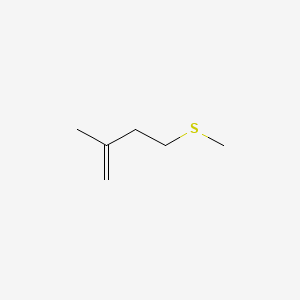
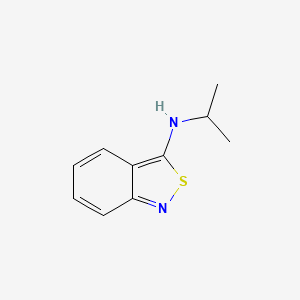
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
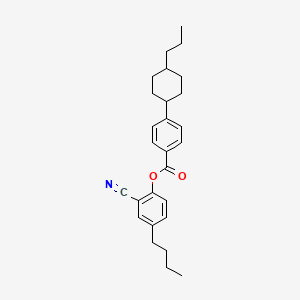
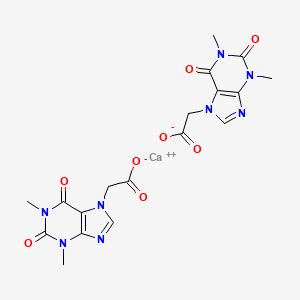
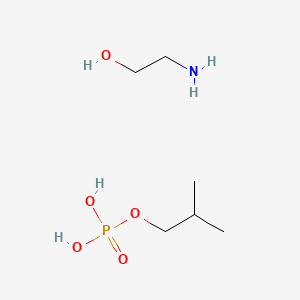

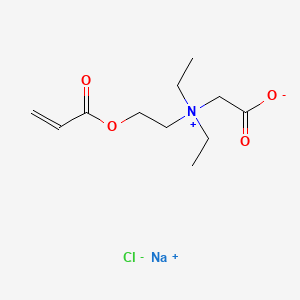
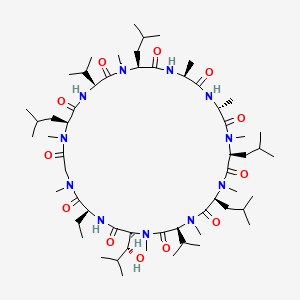
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

